Cas no 1183538-20-6 (5-amino-1-(1,2-oxazol-4-yl)methyl-1,2-dihydropyridin-2-one)

5-amino-1-(1,2-oxazol-4-yl)methyl-1,2-dihydropyridin-2-one structure
1183538-20-6 structure
商品名:5-amino-1-(1,2-oxazol-4-yl)methyl-1,2-dihydropyridin-2-one
CAS番号:1183538-20-6
MF:C9H9N3O2
メガワット:191.186661481857
CID:5964515
PubChem ID:60871340

5-amino-1-(1,2-oxazol-4-yl)methyl-1,2-dihydropyridin-2-one 化学的及び物理的性質

名前と識別子

    • 2(1H)-Pyridinone, 5-amino-1-(4-isoxazolylmethyl)-
    • 5-amino-1-(1,2-oxazol-4-yl)methyl-1,2-dihydropyridin-2-one
    • 5-Amino-1-(isoxazol-4-ylmethyl)pyridin-2(1h)-one
    • 5-amino-1-[(1,2-oxazol-4-yl)methyl]-1,2-dihydropyridin-2-one
    • CS-0348761
    • EN300-1107190
    • 1183538-20-6
    • インチ: 1S/C9H9N3O2/c10-8-1-2-9(13)12(5-8)4-7-3-11-14-6-7/h1-3,5-6H,4,10H2
    • InChIKey: FZVUJJFRRKHQGG-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)N(CC2=CON=C2)C=C(N)C=C1

計算された属性

  • せいみつぶんしりょう: 191.069476538g/mol
  • どういたいしつりょう: 191.069476538g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 298
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.4Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.6

じっけんとくせい

  • 密度みつど: 1.360±0.06 g/cm3(Predicted)
  • ふってん: 422.8±45.0 °C(Predicted)
  • 酸性度係数(pKa): 4.40±0.20(Predicted)

5-amino-1-(1,2-oxazol-4-yl)methyl-1,2-dihydropyridin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1107190-0.05g
5-amino-1-[(1,2-oxazol-4-yl)methyl]-1,2-dihydropyridin-2-one
1183538-20-6 95%
0.05g
$827.0 2023-10-27
Enamine
EN300-1107190-0.5g
5-amino-1-[(1,2-oxazol-4-yl)methyl]-1,2-dihydropyridin-2-one
1183538-20-6 95%
0.5g
$946.0 2023-10-27
Enamine
EN300-1107190-0.25g
5-amino-1-[(1,2-oxazol-4-yl)methyl]-1,2-dihydropyridin-2-one
1183538-20-6 95%
0.25g
$906.0 2023-10-27
Enamine
EN300-1107190-10g
5-amino-1-[(1,2-oxazol-4-yl)methyl]-1,2-dihydropyridin-2-one
1183538-20-6 95%
10g
$4236.0 2023-10-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1419431-100mg
5-Amino-1-(isoxazol-4-ylmethyl)pyridin-2(1h)-one
1183538-20-6 98%
100mg
¥34257.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1419431-1g
5-Amino-1-(isoxazol-4-ylmethyl)pyridin-2(1h)-one
1183538-20-6 98%
1g
¥31147.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1419431-500mg
5-Amino-1-(isoxazol-4-ylmethyl)pyridin-2(1h)-one
1183538-20-6 98%
500mg
¥32403.00 2024-08-09
Enamine
EN300-1107190-0.1g
5-amino-1-[(1,2-oxazol-4-yl)methyl]-1,2-dihydropyridin-2-one
1183538-20-6 95%
0.1g
$867.0 2023-10-27
Enamine
EN300-1107190-1g
5-amino-1-[(1,2-oxazol-4-yl)methyl]-1,2-dihydropyridin-2-one
1183538-20-6 95%
1g
$986.0 2023-10-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1419431-50mg
5-Amino-1-(isoxazol-4-ylmethyl)pyridin-2(1h)-one
1183538-20-6 98%
50mg
¥32724.00 2024-08-09

5-amino-1-(1,2-oxazol-4-yl)methyl-1,2-dihydropyridin-2-one 関連文献

5-amino-1-(1,2-oxazol-4-yl)methyl-1,2-dihydropyridin-2-oneに関する追加情報

Introduction to 5-amino-1-(1,2-oxazol-4-yl)methyl-1,2-dihydropyridin-2-one (CAS No. 1183538-20-6)

5-amino-1-(1,2-oxazol-4-yl)methyl-1,2-dihydropyridin-2-one, identified by its CAS number 1183538-20-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule features a unique structural framework that combines a dihydropyridine core with an oxazole substituent, making it a promising candidate for further exploration in drug discovery and development. The presence of both amino and hydroxymethyl functional groups on the dihydropyridine ring enhances its potential as a versatile intermediate in synthetic chemistry and as a precursor for biologically active molecules.

The compound's structural attributes position it within the broader category of nitrogen-containing heterocycles, which are well-documented for their pharmacological properties. Dihydropyridines, in particular, have been extensively studied due to their role as calcium channel blockers and their utility in treating cardiovascular diseases. The incorporation of an oxazole ring into this scaffold introduces additional electronic and steric features that can modulate the compound's reactivity and biological activity. This dual functionality makes 5-amino-1-(1,2-oxazol-4-yl)methyl-1,2-dihydropyridin-2-one a valuable scaffold for designing novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with various biological targets. Studies suggest that the oxazole moiety may interact with specific amino acid residues in protein binding pockets, while the dihydropyridine core could engage in hydrogen bonding or hydrophobic interactions. Such insights are crucial for optimizing the compound's pharmacokinetic properties and enhancing its affinity for desired biological targets.

In the context of drug discovery, the synthesis of 5-amino-1-(1,2-oxazol-4-yl)methyl-1,2-dihydropyridin-2-one has been approached through multi-step organic reactions that highlight the versatility of modern synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic additions have been employed to construct the complex heterocyclic framework efficiently. These synthetic strategies not only demonstrate the compound's synthetic accessibility but also provide a foundation for generating derivatives with tailored biological properties.

One of the most compelling aspects of this compound is its potential application in addressing neurological disorders. Preliminary studies have indicated that derivatives of dihydropyridines exhibit neuroprotective effects by modulating calcium signaling pathways in neurons. The oxazole ring further enhances this potential by introducing additional binding interactions with neurological targets. This dual action makes 5-amino-1-(1,2-oxazol-4-yl)methyl-1,2-dihydropyridin-2-one a promising candidate for further investigation in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

The pharmacological evaluation of this compound has also revealed interesting interactions with inflammatory pathways. Oxazole derivatives are known to possess anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response. When combined with the dihydropyridine scaffold, these properties may offer a synergistic effect against chronic inflammatory conditions. This dual functionality is particularly relevant in light of recent findings linking inflammation to various metabolic disorders.

From a medicinal chemistry perspective, 5-amino-1-(1,2-oxazol-4-yl)methyl-1,2-dihydropyridin-2-one serves as an excellent scaffold for structure-based drug design. Its rigid heterocyclic core provides stability, while the functional groups offer opportunities for further derivatization. Computational studies have identified key positions on the molecule where modifications could enhance its binding affinity or metabolic stability. These insights are being leveraged to develop libraries of analogs for high-throughput screening.

The synthesis and characterization of this compound have also contributed to our understanding of heterocyclic chemistry. The reaction pathways employed in its preparation have provided new insights into catalytic transformations and molecular construction techniques. These advancements are not only relevant to pharmaceutical research but also have broader implications for synthetic organic chemistry.

Future directions in the study of 5-amino-1-(1,2-oxazol-4-ylmethyl)-1,2-dihydropyridinone (CAS No. 1183538206) include exploring its role in enzyme inhibition and its potential as an intermediate for larger drug molecules. The integration of machine learning techniques into virtual screening processes has accelerated the identification of promising derivatives, making this compound an even more attractive candidate for preclinical development.

In summary,5-amino - 1 - ( 12 - oxazol - 4 - ylmethyl ) - 12 - dihydrop y ridin - 22 - one represents a significant advancement in pharmaceutical chemistry with its unique structural features and multifaceted biological potential . Its synthesis , pharmacological evaluation , and future applications underscore its importance as a tool for drug discovery and development . As research continues to uncover new therapeutic possibilities , compounds like this will play an increasingly vital role in addressing complex diseases .

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